![molecular formula C19H26ClN3O B3007395 N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 1428378-22-6](/img/structure/B3007395.png)
N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H26ClN3O and its molecular weight is 347.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Compounds with structures similar to N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide have been explored for their synthesis capabilities and catalytic applications. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an organocatalyst in the activation of N-chlorosuccinimide (NCS) towards the chlorination of alkenes, leading to the production of highly functionalized trans-chloro esters in high yields (Pimenta, Gusevskaya, & Alberto, 2017). Similarly, DABCO has been applied as an efficient catalyst for the one-pot three-component synthesis of highly functionalized cyclohexenones, demonstrating its versatility and efficiency in facilitating complex chemical reactions (Hazeri & Kangani, 2020).
Pharmaceutical Research
The structural features of this compound suggest potential pharmaceutical applications, particularly in the development of new therapeutic agents. Research on similar diazabicyclo octane derivatives has shown promise in creating potent analgesic compounds structurally related to epibatidine, a powerful natural analgesic (Barlocco et al., 1998). These findings indicate the potential of such compounds in the design and synthesis of new analgesic drugs.
Material Science and Nanotechnology
The unique structure of this compound could also find applications in material science and nanotechnology. For instance, a new acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane has been developed and used as a catalyst for the synthesis of biologically active compounds, demonstrating the utility of such structures in creating innovative materials with specific applications (Shirini, Nikoo Langarudi, & Daneshvar, 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound, also known as 1-(4-chlorophenyl)-N-({1,4-diazabicyclo[22The compound contains a 1,4-diazabicyclo[222]octane (DABCO) moiety , which is known to interact with various biological targets.
Mode of Action
Dabco-based compounds have been reported to participate in transalkylation reactions . In these reactions, DABCO acts as a reversible crosslinker, facilitating the exchange of functional groups between molecules . This could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Dabco-based compounds have been used in the synthesis of dynamic polymer networks , suggesting that they may interact with and modify macromolecular structures in biological systems.
Pharmacokinetics
The presence of the dabco moiety may influence these properties, as dabco is known to participate in various chemical reactions .
Result of Action
Given the known reactivity of dabco, it is plausible that the compound could induce structural changes in its targets, potentially altering their function or activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the transalkylation reactions involving DABCO are known to be temperature-dependent .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O/c20-16-5-3-15(4-6-16)19(7-1-2-8-19)18(24)21-13-17-14-22-9-11-23(17)12-10-22/h3-6,17H,1-2,7-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJELHHYRFHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CN4CCN3CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)
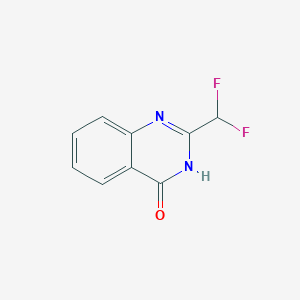
![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)
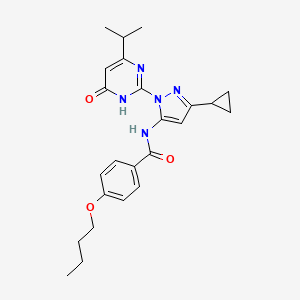
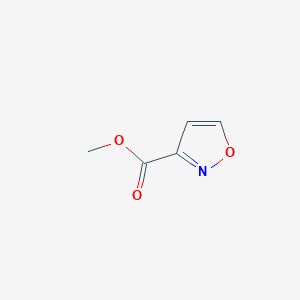
![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)
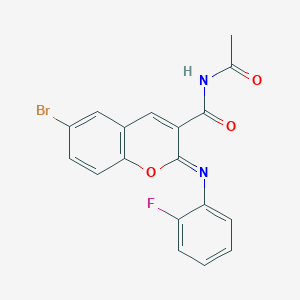



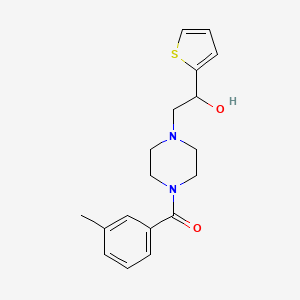
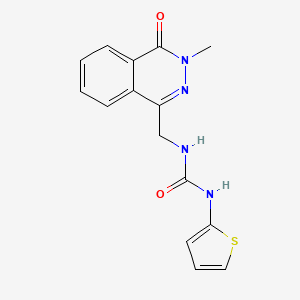
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)